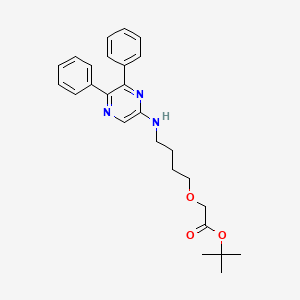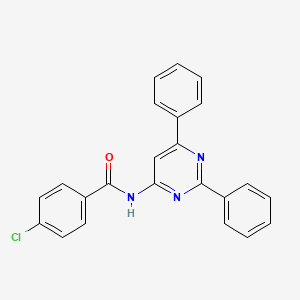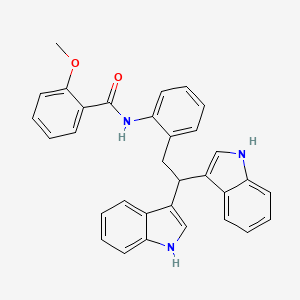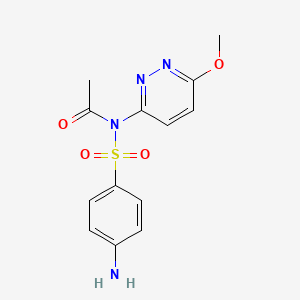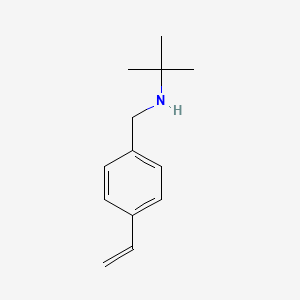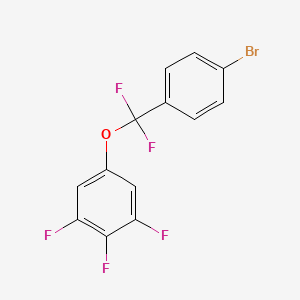
5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives .
Aplicaciones Científicas De Investigación
5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenyl derivatives: Compounds with similar bromine and phenyl groups.
Difluoromethoxy derivatives: Compounds with similar difluoromethoxy groups.
Trifluorobenzene derivatives: Compounds with similar trifluorobenzene structures.
Uniqueness
The uniqueness of 5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene lies in its combination of bromine, difluoromethoxy, and trifluorobenzene groups, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H6BrF5O |
|---|---|
Peso molecular |
353.08 g/mol |
Nombre IUPAC |
5-[(4-bromophenyl)-difluoromethoxy]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C13H6BrF5O/c14-8-3-1-7(2-4-8)13(18,19)20-9-5-10(15)12(17)11(16)6-9/h1-6H |
Clave InChI |
SVDDEIAYZADWAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(OC2=CC(=C(C(=C2)F)F)F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
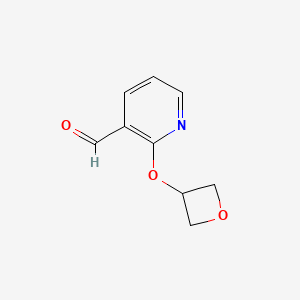
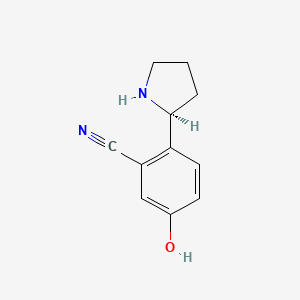

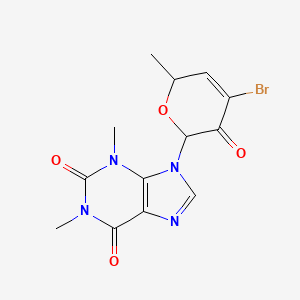
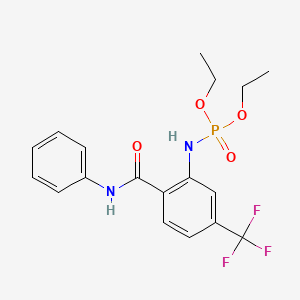
![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)


